potassium,4,6-dioxo-1H-1,3,5-triazine-2-carboxylate
Description
Properties
Molecular Formula |
C4H4KN3O4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
potassium;4,6-dioxo-1,3,5-triazinane-2-carboxylate |
InChI |
InChI=1S/C4H5N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h1H,(H,8,9)(H3,5,6,7,10,11);/q;+1/p-1 |
InChI Key |
KTQNWSAHEBTPFD-UHFFFAOYSA-M |
Canonical SMILES |
C1(NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Biological Activity
Potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate, also known as oxonic acid potassium salt, is a compound with significant biological activity. Its unique structural features and properties make it a valuable subject of study in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHKNO
- Molecular Weight : Approximately 195.17 g/mol
- Appearance : Off-white solid
- Melting Point : ~300°C
- Solubility : Highly soluble in hot water
The compound features a triazine ring with two carbonyl groups and a carboxylate moiety, which contributes to its reactivity and biological properties.
Uricase Inhibition
One of the primary biological activities of potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate is its role as an inhibitor of uricase , an enzyme that catalyzes the oxidation of uric acid to allantoin. This inhibition is particularly relevant in the treatment of conditions like gout and hyperuricemia. By modulating uric acid levels, the compound can help alleviate symptoms associated with these conditions.
Modulation of Drug Metabolism
The compound has been shown to influence the phosphorylation of 5-fluorouracil (5-FU), a chemotherapeutic agent used in cancer treatment. Potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate alters the toxicity profile of 5-FU by enhancing its activation through phosphorylation. This property suggests potential applications in cancer therapy where drug metabolism modulation is crucial.
The biological activity of potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate can be attributed to its interactions with various metabolic pathways and enzymes:
- Uricase Inhibition : By binding to the active site of uricase, it prevents the conversion of uric acid to allantoin.
- Drug Interaction : The compound may interact with enzymes involved in drug metabolism, thereby affecting the pharmacokinetics and pharmacodynamics of co-administered drugs.
Comparative Analysis with Other Compounds
| Compound Name | CAS Number | Key Features | Unique Aspects |
|---|---|---|---|
| Oxonate | 24183644 | Uricase inhibitor | Directly involved in modulating drug metabolism |
| Allopurinol | 58-66-8 | Xanthine oxidase inhibitor | More broadly used for gout treatment |
| Oteracil Potassium | 2723920 | Modulates 5-fluorouracil toxicity | Specific interaction with pyrimidine pathways |
| Potassium Hydroxide | 1310-58-3 | Strong base | Used primarily for pH adjustment |
The dual functionality of potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate as both a uricase inhibitor and a modulator of drug metabolism distinguishes it from other therapeutic agents.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate:
- Gout Management : Clinical trials have demonstrated that this compound effectively reduces serum uric acid levels in patients with gout by inhibiting uricase activity.
- Cancer Therapy : Research indicates that by enhancing the activation of 5-FU through its metabolic pathways, potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate can improve treatment outcomes for certain cancers.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Thermal and Spectral Data
Q & A
Q. Methodological Notes
- Data Contradictions : Cross-validate physicochemical properties (e.g., solubility) through replicate experiments.
- Experimental Design : Prioritize structural characterization (X-ray/NMR) to confirm batch consistency, especially for coordination studies .
- Safety Protocols : Adopt ALARA principles despite low hazard classification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
